

# Etripamil: A Technical Guide to its Discovery and Development

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## Compound of Interest

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## Executive Summary

**Etripamil** is a novel, fast-acting, intranasally delivered L-type calcium channel blocker developed by Milestone Pharmaceuticals for the acute treatment of paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation with rapid ventricular rate (AFib-RVR). [1][2] As a new chemical entity, **etripamil** was designed to provide a rapid-response therapy that can be self-administered by patients outside of a healthcare setting, addressing a significant unmet need for episodic cardiovascular conditions. [1][3] Its development program has demonstrated a favorable efficacy and safety profile in multiple clinical trials, leading to its recent FDA approval under the brand name CARDAMYST™. [4] This guide provides an in-depth technical overview of the discovery, development, mechanism of action, and clinical evaluation of **etripamil**.

## Discovery and Rationale for Development

The development of **etripamil** was driven by the need for a rapid, safe, and effective treatment for PSVT that patients could self-administer at the onset of an episode. [3][5] Existing treatments were often limited to vagal maneuvers, which are frequently unsuccessful, or intravenous therapies administered in a hospital setting. [3] "Pill-in-the-pocket" oral medications have slower absorption and variable efficacy. [3][5]

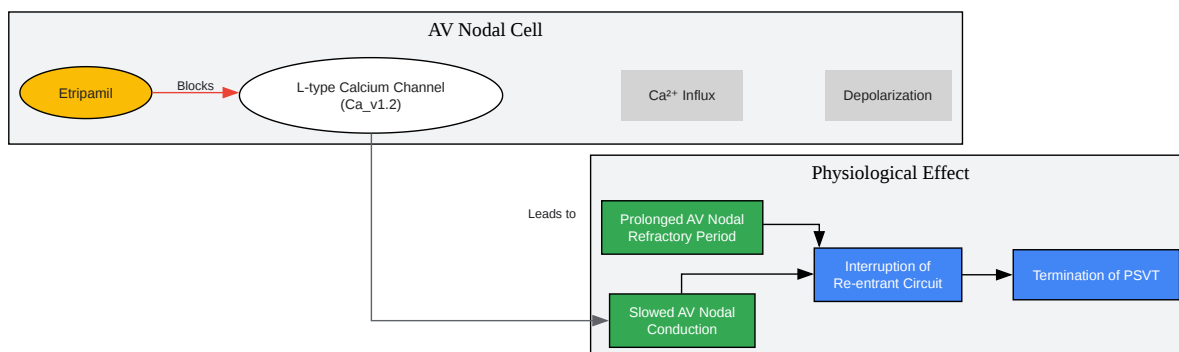
Milestone Pharmaceuticals focused on creating a new chemical entity that preserved the beneficial pharmacology of known calcium channel blockers while altering its pharmacokinetic profile for rapid onset and short duration of action.<sup>[1]</sup> The result was **etripamil**, a non-dihydropyridine phenylalkylamine L-type calcium channel antagonist, structurally similar to verapamil.<sup>[6][7]</sup> The key innovation was its formulation as a nasal spray, which allows for rapid absorption through the vascular nasal mucosa, with a time-to-peak plasma concentration of approximately 8 minutes.<sup>[1][6][7]</sup> The drug is metabolized by ubiquitous serum esterases to an inactive carboxylic acid, contributing to its short half-life of about 20 minutes.<sup>[6][7]</sup>

## Mechanism of Action

**Etripamil** exerts its antiarrhythmic effect by selectively blocking L-type calcium channels (Ca<sub>v</sub>1.2) in cardiac tissue, particularly within the atrioventricular (AV) node.<sup>[8][9]</sup> This blockade inhibits the influx of calcium ions into cardiac cells during depolarization.<sup>[8]</sup> In the context of PSVT, which is most commonly due to a re-entrant circuit involving the AV node (atrioventricular nodal re-entrant tachycardia or atrioventricular re-entrant tachycardia), this reduction in calcium current has two primary effects:<sup>[6]</sup>

- **Slowed AV Nodal Conduction:** By slowing the electrical conduction through the AV node, **etripamil** can interrupt the re-entrant circuit that sustains the tachycardia.<sup>[6][9]</sup>
- **Prolonged AV Nodal Refractory Period:** **Etripamil** increases the effective refractory period of the AV node, making it less likely to conduct the rapid impulses of the arrhythmia.<sup>[6]</sup>

High-density electroanatomic mapping has suggested that **etripamil** causes a loss of voltage in the slow pathway bridge of the AV node, with a gradual recovery that mirrors the observed changes in atrioventricular block cycle length.<sup>[6]</sup>



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Mechanism of action of intranasal **etripamil** in terminating PSVT.

## Preclinical Development

Preclinical evaluation of **etripamil** was primarily conducted in cynomolgus macaques to assess its pharmacokinetics, pharmacodynamics, and safety profile.[8][10]

## Pharmacokinetics and Pharmacodynamics

Intravenous administration in conscious cynomolgus monkeys demonstrated a dose-dependent increase in systemic exposure, with a mean half-life ranging from 12.3 to 20.8 minutes.[11]

**Etripamil** produced dose-dependent increases in the PR interval and decreases in systolic blood pressure.[11] These preclinical studies established a pharmacokinetic and pharmacodynamic profile suitable for a rapid-acting, on-demand therapy.[8]

## Toxicology

Systemic and local toxicity of once-weekly intranasal administration of **etripamil** was evaluated in cynomolgus macaques for 26 doses.[10]

- **Systemic Toxicity:** The no-observed-adverse-effect level (NOAEL) for systemic toxicity was the high dose of 5.7 mg/kg/dose, with no macroscopic or systemic microscopic findings at any dose.[\[10\]](#)
- **Local Toxicity:** The NOAEL for local toxicity was 1.9 mg/kg/dose.[\[10\]](#) At higher doses, **etripamil**-related adaptive and reactive local changes were observed in the nasal cavity, larynx, and nasopharynx, which showed partial to complete recovery after a 28-day period.[\[10\]](#)
- **Clinical Signs:** Transient clinical signs related to intranasal administration, such as nasal discharge and sneezing, were observed.[\[10\]](#)

These data supported the progression of **etripamil** into human clinical trials.[\[10\]](#)

## Clinical Development

**Etiripamil** has undergone a comprehensive clinical development program, primarily focusing on the treatment of PSVT, with a Phase 2 proof-of-concept trial in AFib-RVR.[\[1\]](#)[\[12\]](#) The overarching program for PSVT is known as the NODE program.[\[4\]](#)

### Phase 1 Studies

Phase 1 studies in healthy volunteers showed that **etripamil** had a rapid onset of action, reaching pharmacologically relevant plasma levels within five minutes of intranasal administration.[\[13\]](#)

### Phase 2 Studies

The NODE-1 trial was a Phase 2, randomized, placebo-controlled, double-blind, dose-ranging study that evaluated the efficacy and safety of intranasal **etripamil** for the conversion of induced PSVT in a clinical setting.[\[6\]](#)[\[14\]](#) The study found that **etripamil** at doses of 70-140 mg resulted in conversion rates of 65-95% compared to 35% with placebo, with a median conversion time of less than three minutes.[\[14\]](#)[\[15\]](#)

The ReVeRA-201 trial was a Phase 2, multicenter, randomized, controlled study of **etripamil** nasal spray for the acute reduction of rapid ventricular rate in patients with symptomatic atrial fibrillation.[\[16\]](#)[\[17\]](#)[\[18\]](#) The study met its primary endpoint, with patients in the **etripamil** arm

experiencing a significantly greater mean reduction in ventricular rate compared to placebo.[16][19]

## Phase 3 Studies

The pivotal Phase 3 program for PSVT included the NODE-301 and RAPID (NODE-301 Part 2) trials.[4][20]

The RAPID trial was a multicenter, randomized, placebo-controlled, event-driven trial that enrolled 706 patients to evaluate the efficacy and safety of self-administered **etripamil** for PSVT in an at-home setting.[12][21][22] Patients who did not experience symptom relief within 10 minutes were instructed to self-administer a second dose.[21] The trial met its primary endpoint, with a significantly higher rate of conversion to sinus rhythm within 30 minutes for patients on **etripamil** compared to placebo.[12][21]

## Open-Label Safety Studies

The NODE-302 and NODE-303 studies were open-label extension trials designed to evaluate the long-term safety and efficacy of **etripamil** for the management of recurrent PSVT episodes in a real-world setting.[6][23][24]

## Clinical Trial Data

The following tables summarize the key quantitative data from the major clinical trials of **etripamil**.

### Table 1: Efficacy of Etripamil in Paroxysmal Supraventricular Tachycardia (PSVT)

Trial	Treatment Arm	N	Primary Endpoint	Conversion Rate at 30 min	Median Time to Conversion
RAPID (Phase 3)	Etripamil 70 mg	~353	Time to conversion of PSVT to sinus rhythm	64.3% <a href="#">[12]</a> <a href="#">[25]</a>	17.2 minutes <a href="#">[14]</a> <a href="#">[25]</a>
Placebo	~353	31.2% <a href="#">[12]</a> <a href="#">[25]</a>	53.5 minutes <a href="#">[14]</a>		
NODE-301 (Phase 3)	Etripamil 70 mg	-	Time to conversion of PSVT to sinus rhythm within 5 hours	53.7% (at 5 hours) <a href="#">[26]</a>	Not the primary endpoint (5 hours) <a href="#">[27]</a>
Placebo	-	34.7% (at 5 hours) <a href="#">[27]</a>			
NODE-1 (Phase 2)	Etripamil 70-140 mg	-	Conversion to sinus rhythm at 15 min	65-95%	< 3 minutes <a href="#">[14]</a>
Placebo	-	35% <a href="#">[14]</a>			

Data from multiple sources.[\[12\]](#)[\[14\]](#)[\[15\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

## Table 2: Efficacy of Etripamil in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR) - ReVeRA-201 (Phase 2)

Parameter	Etripamil	Placebo	p-value
Mean Maximum Ventricular Rate Reduction (bpm)	34.97[16]	5.06[16]	< 0.0001[16]
Median Time to Max Reduction (minutes)	13[16]	-	
Patients Achieving VR < 100 bpm	58.3%[16][19]	4.0%[16][19]	< 0.0001[16]
Patients with ≥20% VR Reduction	66.7%[16] (67%[19])	0%[16][19]	< 0.0001[16]

Data from the ReVeRA-201 Phase 2 study.[16][19]

**Table 3: Safety and Tolerability of Etripamil in PSVT (RAPID Trial)**

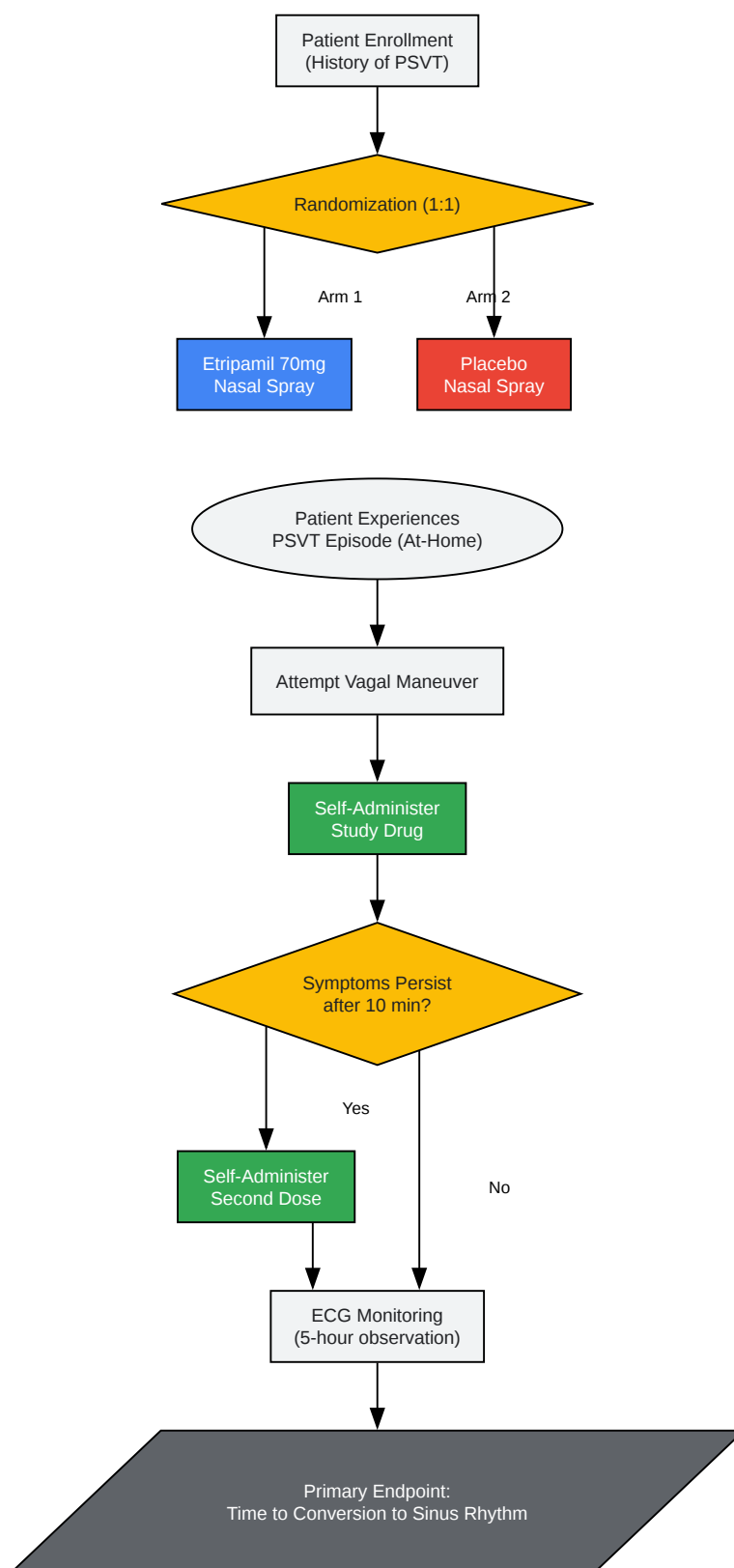
Adverse Event	Etripamil	Placebo
Nasal Discomfort	23%[28]	-
Nasal Congestion	13%[28]	-
Rhinorrhea	9%[28]	-
Randomized Treatment Emergent AEs (Mild)	68%[12][21]	-
Randomized Treatment Emergent AEs (Moderate)	31%[12][21]	-
Serious AEs related to Etripamil	None reported[12][21]	-

Most common adverse events were related to the nasal administration site and were transient.  
[12][21][28]

## Experimental Protocols

Detailed experimental protocols for the clinical trials are extensive and proprietary. However, based on published literature, the general methodologies can be outlined.

## Key Clinical Trial Design (RAPID - Phase 3)



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Simplified workflow of the RAPID Phase 3 clinical trial.

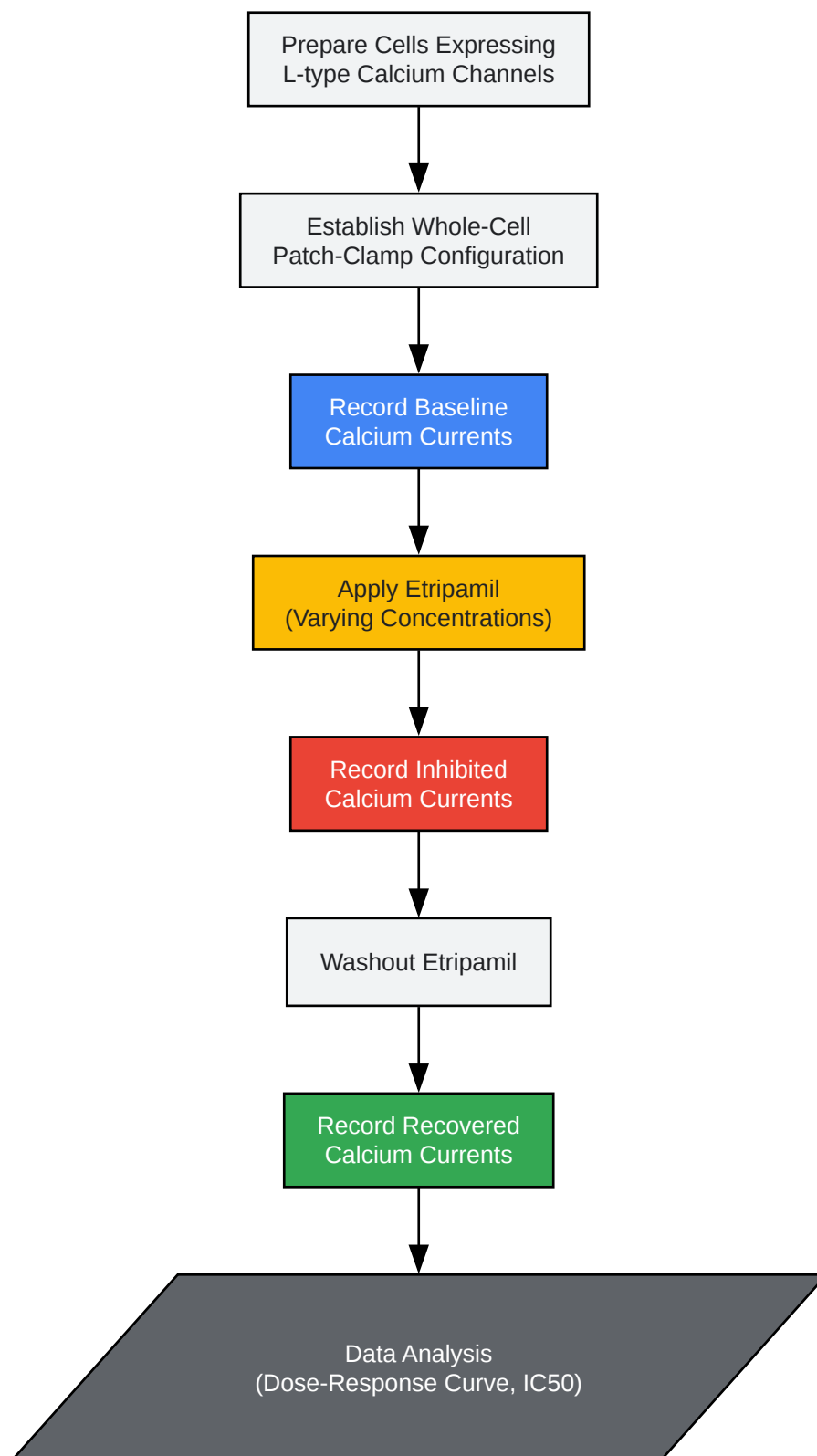
- Patient Population: Patients with a documented history of PSVT.[29]
- Design: Randomized, double-blind, placebo-controlled, event-driven, multicenter trial.[29]
- Procedure: After experiencing symptoms of PSVT that persisted after a vagal maneuver, patients were instructed to self-administer the intranasal spray.[24][29] An ambulatory cardiac monitoring system was used to capture continuous electrocardiogram (ECG) recordings.[24][29]
- Dosing: An initial 70 mg dose was administered. If symptoms persisted after 10 minutes, a second 70 mg dose could be self-administered.[15][24]
- Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within a specified timeframe (e.g., 30 minutes for RAPID).[25][29]

## In Vitro Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

This protocol outlines a general method for measuring the inhibitory effect of **etripamil** on L-type calcium channels.[30]

- Cell Line: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Ca<sub>v</sub>1.2 channels).[30]
- Method:
  - Establish a whole-cell patch-clamp recording configuration.[30]
  - Record baseline L-type calcium currents using a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).[30]
  - Perfuse the cells with an external solution containing different concentrations of **etripamil**. [30]
  - Record the currents at each concentration after the effect reaches a steady state.[30]
  - Wash out the drug to observe the reversibility of the effect.[30]

- Analysis: Determine the percentage of current inhibition and construct a dose-response curve to calculate the IC<sub>50</sub>.[\[30\]](#)



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General workflow for patch-clamp electrophysiology experiments.

## Regulatory Milestones and Future Directions

Milestone Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for **etripamil** for the treatment of PSVT.[2] After receiving a Complete Response Letter (CRL) in March 2025 related to Chemistry, Manufacturing, and Controls (CMC) issues, the company submitted a response and subsequently received FDA approval for CARDAMYST™ (**etripamil**) in December 2025.[4][20][31]

With the approval for PSVT, development for AFib-RVR is expected to proceed under a supplemental NDA (sNDA) pathway. Further studies are also underway to evaluate **etripamil** in pediatric patients with PSVT.[32] The successful development of **etripamil** represents a significant advancement in the management of episodic cardiac arrhythmias, empowering patients with a self-administered, on-demand treatment option.[12]

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